REACTION_CXSMILES
|
C([N:3](CC)CC)C.[CH2:8]([C:10]1[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=1[CH:12]=CC(O)=O)[CH3:9].[CH2:21]([O:23]C(Cl)=O)[CH3:22].[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[CH2:8]([C:10]1[NH:3][C:21](=[O:23])[C:22]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[CH:11][CH:12]=2)[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
88.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
94.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The whole was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The major part of the solvent was removed at room temperature under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried carefully over MgSC4
|
Type
|
ADDITION
|
Details
|
This solution of the acid azide was added dropwise into 350 ml of boiling diphenyl ether, during which time the methylene chloride
|
Type
|
DISTILLATION
|
Details
|
was simultaneously distilled off
|
Type
|
TEMPERATURE
|
Details
|
The whole was further heated for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |